molecular formula C13H11NO B15258362 4-(3-Aminophenyl)benzaldehyde CAS No. 1093758-72-5

4-(3-Aminophenyl)benzaldehyde

Cat. No.: B15258362
CAS No.: 1093758-72-5
M. Wt: 197.23 g/mol
InChI Key: XSPCZIFQMMYTBH-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)benzaldehyde is an organic compound that features both an aldehyde and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)benzaldehyde typically involves the reaction of 3-nitrobenzaldehyde with aniline under specific conditions. The process includes the reduction of the nitro group to an amine group. Common reagents used in this synthesis include hydrogen gas with a palladium catalyst or other reducing agents like iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-(3-Aminophenyl)benzoic acid.

    Reduction: 4-(3-Aminophenyl)benzyl alcohol.

    Substitution: N-substituted derivatives of this compound.

Scientific Research Applications

4-(3-Aminophenyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through its aldehyde and amine functional groups. These interactions can include the formation of Schiff bases with amines or the reduction of the aldehyde group to an alcohol, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminophenyl)benzaldehyde is unique due to the presence of both an aldehyde and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

CAS No.

1093758-72-5

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-(3-aminophenyl)benzaldehyde

InChI

InChI=1S/C13H11NO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H,14H2

InChI Key

XSPCZIFQMMYTBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C=O

Origin of Product

United States

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